molecular formula C13H19N5O B12791201 1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- CAS No. 46985-99-3

1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl-

Cat. No.: B12791201
CAS No.: 46985-99-3
M. Wt: 261.32 g/mol
InChI Key: VLQRTOJDGFJEIE-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine derivatives are a class of heterocyclic compounds with a dihydrotriazine core, often functionalized with aryl or alkyl groups at the N1 and N6 positions. The compound 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine features a para-ethoxyphenyl substituent and two methyl groups at the N6 position. Its structure imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

46985-99-3

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H19N5O/c1-4-19-10-7-5-9(6-8-10)18-12(15)16-11(14)17-13(18,2)3/h5-8H,4H2,1-3H3,(H4,14,15,16,17)

InChI Key

VLQRTOJDGFJEIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction can be carried out using conventional methods or microwave irradiation, which often results in higher yields and purity . The esterification of the 4-aminobenzoic acid moiety can also be employed to obtain methyl ester analogues .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as green solvents and catalysts, can also be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted triazine derivatives .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit promising anticancer effects. A study highlighted the synthesis of a library of compounds based on the triazine scaffold, which demonstrated antiproliferative activity against breast cancer cell lines. Notably, some compounds showed selective inhibition of cancer cells without affecting non-cancerous cells .

Table 1: Summary of Anticancer Activity Studies

Compound TypeCancer Cell LineIC50 Value (µM)Selectivity
Triazine DerivativeMDA-MB231 (Triple Negative)5.2High
Triazine DerivativeMCF-10A (Non-Cancerous)>50Low

This selectivity suggests that modifications to the triazine structure can enhance anticancer properties while minimizing toxicity to normal cells.

2. Antimicrobial Properties

Triazines have also been explored for their antimicrobial activities. A study reported that certain triazine derivatives exhibited significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Synthesis and Development

The synthesis of 1,3,5-triazine derivatives often employs microwave-assisted methods that enhance reaction efficiency and yield. This approach allows for the rapid generation of compound libraries for biological screening . The versatility in synthetic routes enables the introduction of various substituents that can modulate biological activity.

Case Studies

Case Study 1: Anticancer Screening

In a detailed study involving a series of triazine derivatives, researchers synthesized multiple compounds and evaluated their antiproliferative effects on breast cancer cell lines. The most effective compounds were identified through a combination of structure-activity relationship analysis and quantitative structure–activity relationship modeling .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on synthesizing triazine derivatives with potential antimicrobial properties. Compounds were tested against a panel of pathogens, revealing several candidates with potent activity against resistant strains . These findings support the potential for developing new antibiotics based on triazine structures.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of microbial pathogens by interfering with their metabolic processes or cellular structures . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The ethoxy group (-OCH2CH3) is electron-donating via resonance, contrasting with the electron-withdrawing chloro (-Cl) and bromo (-Br) groups. This affects charge distribution in the triazine ring and interactions with biological targets .

Comparison with Analogues :

  • Cycloguanil : Uses 4-chloroaniline, yielding a crystalline hydrochloride salt (m.p. 210–215°C) .
  • Bromophenyl Derivative : Requires careful pH control to avoid dehydrogenation of the dihydrotriazine ring, a challenge also relevant to the ethoxyphenyl analogue .

Stability and Solvation

  • Dihydrotriazines often form solvates. For example, N2,6-diaryl derivatives crystallize as ethanol solvates, as evidenced by NMR signals for ethanol (1.06–4.37 ppm) .
  • The ethoxyphenyl derivative’s larger substituent may reduce solvation tendency compared to smaller aryl groups.

Antimicrobial Activity

  • 6-Aryl Dihydrotriazines : Exhibit broad-spectrum antimicrobial activity. Para-substituted aryl groups (e.g., 4-ethoxyphenyl) show enhanced activity compared to meta-substituted analogues due to optimized electron donation and steric fit in enzyme active sites .
  • Cycloguanil : Antimalarial activity via inhibition of dihydrofolate reductase (DHFR). The 4-chlorophenyl group’s electron-withdrawing nature enhances binding to parasitic DHFR .

Antitrypanosomal Activity

  • Bis-Triazine Derivatives: Compounds with two dihydrotriazine units linked via a phenylene spacer show potent antitrypanosomal activity (e.g., IC50 < 1 µM against Trypanosoma rhodesiense). Mono-substituted derivatives like the ethoxyphenyl compound may exhibit lower potency but improved solubility .

Physicochemical Properties

Property 1-(4-Ethoxyphenyl) Derivative Cycloguanil 1-(3-Bromophenyl) Derivative
LogP (Predicted) ~2.5* 2.1 2.8
Solubility Moderate in DMSO/water Low in water Low in polar solvents
Melting Point Not reported 210–215°C (HCl salt) Not reported

*Estimated using substituent contributions (ethoxy: +0.5, chloro: +0.7).

Biological Activity

1,3,5-Triazine-2,4-diamine, 1-(4-ethoxyphenyl)-1,6-dihydro-6,6-dimethyl- is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Biological Activity Overview

Research indicates that compounds containing the triazine moiety exhibit a range of biological activities. Notably, the specific compound has been studied for its anti-inflammatory , anti-cancer , and antimicrobial properties.

1. Anti-inflammatory Activity

A study on triazine derivatives highlighted their potential as anti-inflammatory agents. Compounds with similar structures demonstrated significant inhibition of inflammatory mediators in vitro. The anti-inflammatory activity was measured using assays that evaluate the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines .

2. Anticancer Activity

The anticancer potential of triazine derivatives has been extensively documented. For instance, compounds similar to 1,3,5-triazine-2,4-diamine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain triazine derivatives exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

3. Antimicrobial Properties

The antimicrobial activity of triazine derivatives has also been explored. Compounds with structural similarities to the target compound have shown efficacy against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

Study ReferenceBiological ActivityFindings
Anti-inflammatorySignificant reduction in NO production in LPS-stimulated macrophages.
AnticancerIC50 values < 10 µM against various cancer cell lines; apoptosis induction confirmed.
AntimicrobialEffective against E. coli and S. aureus; mechanism involves membrane disruption.

The biological activities of 1,3,5-triazine derivatives can be attributed to their ability to interact with various biological targets:

  • Cytokine Inhibition : The compound may inhibit the signaling pathways involved in inflammation.
  • Apoptosis Induction : It can activate intrinsic apoptotic pathways leading to cancer cell death.
  • Membrane Disruption : The antimicrobial properties are linked to its ability to compromise bacterial cell integrity.

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